molecular formula C15H16N2O2S B2733921 N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941894-42-4

N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2733921
CAS No.: 941894-42-4
M. Wt: 288.37
InChI Key: FDVQUSLFSBDNLM-UHFFFAOYSA-N
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Description

N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C15H16N2O2S and its molecular weight is 288.37. The purity is usually 95%.
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Scientific Research Applications

Copper-Catalyzed Coupling Reactions

N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide and related compounds have been identified as effective catalysts in copper-catalyzed coupling reactions. For instance, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has shown effectiveness in Goldberg amidation, particularly with (hetero)aryl chlorides, demonstrating good to excellent yields in various reactions (De, Yin, & Ma, 2017).

Ligand Discovery from Pharmaceutical Libraries

Utilizing pharmaceutical compound libraries, N,N’‐bis(thiophene‐2‐ylmethyl)oxalamide has been discovered as a generally effective ligand for copper‐catalyzed C−O cross‐couplings. This discovery was made through a combination of high throughput screening and the use of a typical pharmaceutical compound library, showcasing the potential of these compound libraries in discovering new ligand structures (Chan et al., 2019).

Synthesis of Oxalamides

A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, showcasing the versatility of oxalamide compounds. This method is operationally simple and has been applied to the synthesis of both anthranilic acid derivatives and oxalamides, indicating a broad application in chemical synthesis (Mamedov et al., 2016).

Chemosensors and Fluorescent Sensors

Oxalamide derivatives, including those similar to this compound, have been utilized in the development of chemosensors. For instance, a dual chemosensor incorporating a thiourea derivative and an anthracene group was synthesized for selective binding with Cu2+ and Hg2+ ions in aqueous media (Udhayakumari et al., 2015).

Polymer Synthesis for Photovoltaics

Thiophene-based π-conjugated polymers containing oxadiazole or thiadiazole moieties have been synthesized, demonstrating the importance of thiophene derivatives in creating materials for organic photovoltaics. These polymers showed high open-circuit voltage values in polymer solar cells, indicating their potential in renewable energy applications (Higashihara et al., 2012).

Corrosion Inhibition

Thiophene derivatives have been studied for their potential as corrosion inhibitors. For example, the inhibitory property of thiophene-2-carbaldehyde oxime on AA2024-T3 in acidic solutions was investigated, revealing significant inhibition efficiency and suggesting the potential of thiophene derivatives in protecting metals from corrosion (Arrousse et al., 2022).

Properties

IUPAC Name

N-(2-phenylethyl)-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-14(15(19)17-11-13-7-4-10-20-13)16-9-8-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVQUSLFSBDNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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